molecular formula C17H21ClS B12070361 Adamantane, 1-benzylthio-3-chloro- CAS No. 274690-01-6

Adamantane, 1-benzylthio-3-chloro-

Cat. No.: B12070361
CAS No.: 274690-01-6
M. Wt: 292.9 g/mol
InChI Key: WHUUIKPSFCIYSK-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of Tricyclo[3.3.1.13,7]decane followed by the introduction of the phenylmethylthio group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and thiolation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the removal of the chlorine atom or the reduction of the phenylmethylthio group.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dechlorinated compounds, reduced thiol derivatives.

    Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The phenylmethylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.13,7]decane: A simpler analog without the phenylmethylthio and chlorine groups.

    Adamantane: Another tricyclic compound with a similar cage-like structure but different functional groups.

    Tricyclo[4.3.1.03,7]decane:

Uniqueness

Tricyclo[3.3.1.13,7]decane, 1-chloro-3-[(phenylmethyl)thio]- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The combination of the tricyclic structure with the phenylmethylthio and chlorine groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

274690-01-6

Molecular Formula

C17H21ClS

Molecular Weight

292.9 g/mol

IUPAC Name

1-benzylsulfanyl-3-chloroadamantane

InChI

InChI=1S/C17H21ClS/c18-16-7-14-6-15(8-16)10-17(9-14,12-16)19-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2

InChI Key

WHUUIKPSFCIYSK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)SCC4=CC=CC=C4

Origin of Product

United States

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